ETHYL 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}BENZOATE
Overview
Description
ETHYL 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the preparation of 1-adamantylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 4-aminobenzoic acid ethyl ester in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the adamantyl group.
Reduction: Ethyl 4-{[2-(1-adamantyl)acetyl]amino}benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
ETHYL 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}BENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantyl and benzoyl groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound of the adamantyl group, known for its use in antiviral drugs like amantadine.
1-Adamantylacetic acid: A precursor in the synthesis of ETHYL 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}BENZOATE.
4-Aminobenzoic acid ethyl ester: Another precursor in the synthesis.
Uniqueness
This compound is unique due to its combination of an adamantyl group and a benzoyl group, which imparts distinct structural and chemical properties
Properties
IUPAC Name |
ethyl 4-[[2-(1-adamantyl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-25-20(24)17-3-5-18(6-4-17)22-19(23)13-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,2,7-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSIETJUDLJWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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